molecular formula C9H10N2O4 B1274076 N-methoxy-N-methyl-4-nitrobenzamide CAS No. 52898-51-8

N-methoxy-N-methyl-4-nitrobenzamide

Cat. No. B1274076
CAS RN: 52898-51-8
M. Wt: 210.19 g/mol
InChI Key: PBWDDHAYEOGPMA-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzamide with a nitro group and methoxy functionalities that influence its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of N-methoxy-N-methyl-4-nitrobenzamide and its derivatives has been explored in several studies. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide were synthesized through C–H bond activation using metal chloride precursors . This method demonstrates the potential for creating complex structures from N-methoxy-N-methyl-4-nitrobenzamide, which could be useful in catalysis and material science.

Molecular Structure Analysis

The molecular structure of N-methoxy-N-methyl-4-nitrobenzamide derivatives has been determined using techniques such as single-crystal X-ray diffraction analysis . These studies provide valuable information on the geometry and conformation of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

N-methoxy-N-methyl-4-nitrobenzamide participates in various chemical reactions. For example, its cyclometalated complexes have been used as catalysts in C–H bond functionalization reactions, yielding high product yields . Additionally, reactions with diphenylacetylene have produced seven-membered metallacycles . These reactions highlight the compound's versatility and potential as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxy-N-methyl-4-nitrobenzamide are influenced by its functional groups. The XRD study of a related compound, N-chloro-N-methoxy-4-nitrobenzamide, revealed a high pyramidality of the amide nitrogen atom, which could suggest similar structural features for N-methoxy-N-methyl-4-nitrobenzamide . The compound's reactivity with AcONa in different solvents has also been studied, leading to selective formation of products . These properties are essential for the development of new materials and pharmaceuticals.

Scientific Research Applications

1. Structure and Reactivity Studies

  • Properties and Structure: N-chloro-N-methoxy-4-nitrobenzamide, a compound closely related to N-methoxy-N-methyl-4-nitrobenzamide, has been studied for its structural properties. An XRD study revealed the high pyramidality degree of its amide nitrogen atom in the O–N–Cl moiety (Shtamburg et al., 2012).

2. Application in Catalysis

  • Cyclometalated Complexes: N-methoxy-4-nitrobenzamide has been used to synthesize cyclometalated rhodium, iridium, and ruthenium complexes. These complexes, determined through X-ray diffraction, play a crucial role as catalysts in C–H bond functionalization reactions, displaying high yields and efficiency (Zhou et al., 2018).

3. Inhibition Studies

  • Cell Cycle Perturbations: A study on 3-methoxybenzamide, a compound structurally similar to N-methoxy-N-methyl-4-nitrobenzamide, investigated its impact on cell cycle progression. This research sheds light on the role of similar compounds in cellular mechanisms and potentially in therapeutic applications (Jacobson et al., 1985).

4. Chemical Synthesis and Modification

  • Synthesis of Derivatives: Research has been conducted on the synthesis of various derivatives of N-methoxy-N-methyl-4-nitrobenzamide and related compounds. These syntheses have implications in the development of new materials and chemical entities (Valenta et al., 1990).

Safety And Hazards

The safety data sheet for “N-methoxy-N-methyl-4-nitrobenzamide” advises to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-methoxy-N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDDHAYEOGPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388141
Record name N-methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-4-nitrobenzamide

CAS RN

52898-51-8
Record name N-methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,O-(Dimethyl)hydroxylamine hydrochloride (6.45 g, 65.8 mmol), triethylamine (20 ml, 145 mmol) and 4-dimethylaminopyridine (300 mg, 2.5 mmol) were suspended in 150 ml of DMF at 0° C. 4-Nitrobenzoyl chloride (10 g, 53.8 mmol) was added. After 1.5 hours at 0° C., the mixture was diluted with ethyl acetate, washed with 1M HCl and then sat. NaCl and dried over sodium sulfate. Filtration and evaporation gave the title compound as a light yellow solid (8.51 g).
[Compound]
Name
N,O-(Dimethyl)hydroxylamine hydrochloride
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
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Quantity
300 mg
Type
catalyst
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Triethylamine (4.89 mL, 35.184 mmol) was added slowly to a mixture of commercially available 4-nitrobenzoic acid (3.0 g, 17.592 mmol), N,O-dimethylhydroxylamine hydrochloride (1.92 g, 19.351 mmol), and EDCI (4.05 g, 21.11 mmol) in CH2Cl2 (30 mL). The mixture was stirred at room temperature overnight then quenched with saturated aqueous NaHCO3. Water (50 mL) was added followed by additional CH2Cl2. The mixture as stirred for 10 minutes and layers were separated. The CH2Cl2 layer was dried over Na2SO4, then filtered. The solvent was removed under reduced pressure and the residual oil chromatographed (CH2Cl2/EtOAc) to provide the title compound as a white solid.
Quantity
4.89 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared by substituting thiazole-5-carboxylic acid with 4-nitrobenzoic acid then following the procedure described for the preparation of N-methoxy-N-methylthiazole-5-carboxamide (Intermediate 11: step a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CL Bailey, JW Clary, C Tansakul, L Klabunde… - Tetrahedron …, 2015 - Elsevier
… Procedure for the reduction of Weinreb amides: To a stirred solution of N-methoxy-N-methyl-4-nitrobenzamide (0.420 g, 2 mmol) in THF (1.7 mL) was added MgAB (2 mL, 1 M, 2 mmol) …
Number of citations: 15 www.sciencedirect.com
ST Gadge, BM Bhanage - Organic & biomolecular chemistry, 2014 - pubs.rsc.org
This work reports a mild, stable and efficient Pd(OAc)2/DABCO catalysed protocol for the synthesis of single and double Weinreb amides. Double Weinreb amides, having 1,4-…
Number of citations: 23 pubs.rsc.org
AM Costero, M Parra, S Gil, R Gotor… - Chemistry–An Asian …, 2010 - Wiley Online Library
… (using MgSO 4 ), evaporated, and the residue was purified by flash chromatography (EtOAc:hexane, 70:30 to 80:20) to afford 3-(2-hydroxyethyl)-N-methoxy-N-methyl-4-nitrobenzamide (…
Number of citations: 53 onlinelibrary.wiley.com
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
… N-Methoxy-N-methyl-4-nitrobenzamide 24 (2i). The general procedure was followed by using 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol) and DMHA·HCl (143.4 mg, 1.5 mmol) for 12 …
Number of citations: 31 pubs.rsc.org
JS RAO - 2017 - ir.kluniversity.in
6.1 Conclusion In this chapter, we present the conclusions of this thesis, and propose future enhancements as the future works. The path planning and obstacle avoidance models in the …
Number of citations: 0 ir.kluniversity.in
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 24 www.thieme-connect.com
MJ Adler, AD Hamilton - The Journal of Organic Chemistry, 2011 - ACS Publications
The design and synthesis of small molecule α-helix mimetics has been a productive field over the past decade. These compounds have performed well in a variety of biological systems …
Number of citations: 43 pubs.acs.org
F Pilathottathil, DV Kumar, A Kaliyamoorthy - tandf.figshare.com
General information. Unless otherwise noted, all reactions were carried out in a reaction vessel with a teflon coated magnetic stirring bar under open atmosphere. Reagents and …
Number of citations: 3 tandf.figshare.com
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 74 pubs.acs.org
Y Yang, J Liu, FS Kamounah… - The Journal of …, 2021 - ACS Publications
Transamidation reactions are often mediated by reactive substrates in the presence of overstoichiometric activating reagents and/or transition metal catalysts. Here we report the use of …
Number of citations: 13 pubs.acs.org

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